2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate
Description
This compound features a thiazole ring substituted with a 4-fluorophenyl group, a piperazine moiety linked via a methylene bridge, and an acetamide group attached to a 3-methoxyphenyl ring. The oxalate counterion enhances solubility, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
2-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-N-(3-methoxyphenyl)acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2S.C2H2O4/c1-30-20-4-2-3-19(13-20)25-22(29)14-27-9-11-28(12-10-27)15-23-26-21(16-31-23)17-5-7-18(24)8-6-17;3-1(4)2(5)6/h2-8,13,16H,9-12,14-15H2,1H3,(H,25,29);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHFNLKMGQAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-N-(3-methoxyphenyl)acetamide oxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates several pharmacologically relevant moieties, including a fluorophenyl group , a thiazole ring , and an acetamide functional group . This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure
The chemical formula for the compound is , and its structural features are critical to its biological activity. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may influence absorption and distribution within biological systems.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through various pathways.
- Neuroprotective Effects : The piperazine and thiazole components may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise against certain bacterial strains.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting synaptic transmission and neuronal health.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antitumor Studies
- A study conducted on various cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.
-
Neuroprotective Studies
- In vitro assays showed that the compound protected neuronal cells from oxidative stress-induced damage, likely through modulation of reactive oxygen species (ROS) levels.
-
Antimicrobial Studies
- The compound exhibited moderate antimicrobial activity against Gram-positive bacteria in disk diffusion assays, with zones of inhibition ranging from 10 to 15 mm at higher concentrations.
Comparative Analysis
To provide a clearer understanding of the compound's efficacy compared to similar agents, the following table summarizes its activity alongside structurally related compounds:
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including the target compound, have been investigated for their antimicrobial properties. A study evaluated a series of thiazole-based compounds against various microorganisms. The results indicated that certain derivatives exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against gram-positive and gram-negative bacteria. In comparison, reference drugs like ketoconazole showed significantly lower MICs (25–50 µg/ml) .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Structure | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| 2b | Structure | 100 | Gram-positive |
| 2c | Structure | 100 | Gram-positive |
| Reference Drug (Ketoconazole) | N/A | 25 | Antifungal |
The study highlighted that while some compounds showed potential, their efficacy was generally lower than established antibiotics, indicating a need for further optimization .
Anticonvulsant Properties
Research has also focused on the anticonvulsant effects of thiazole derivatives. In one study, various thiazole-integrated compounds were synthesized and tested for their ability to prevent seizures. Notably, certain analogs demonstrated significant activity in both electroshock seizure tests and chemoconvulsant models, with effective doses comparable to the reference drug sodium valproate .
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Effective Dose (mg/kg) | Test Model |
|---|---|---|
| Compound X | 24.38 | Electroshock |
| Compound Y | 88.23 | Chemoconvulsant |
| Sodium Valproate | N/A | Reference |
The structure-activity relationship (SAR) analysis suggested that electron-withdrawing groups on the phenyl ring enhance anticonvulsant activity, providing insights for future drug design .
Anti-inflammatory Applications
Thiazole derivatives have also shown promise in treating inflammatory conditions. A patent described the use of thiazole-based compounds for asthma and other respiratory issues, demonstrating anti-inflammatory effects in animal models. The compounds were found to reduce hyperreactivity induced by inflammatory agents .
Case Study: Thiazole Derivatives in Asthma Treatment
In a controlled study involving asthmatic models, the administration of thiazole derivatives resulted in a significant reduction of airway inflammation and hyperreactivity when dosed appropriately (ranging from 1 to 50 mg per kg body weight). The protective action lasted several hours post-administration, indicating potential therapeutic applications in chronic respiratory diseases .
Comparison with Similar Compounds
Structural Analogues with Thiazole and Piperazine Moieties
a) N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV)
- Structure : Benzothiazole core with 4-methylpiperazine and acetamide.
- Key Differences : Replaces the 4-fluorophenyl-thiazole with benzothiazole and lacks the 3-methoxyphenyl group.
- Pharmacological Impact : Benzothiazole derivatives exhibit anticancer activity, but the absence of fluorophenyl may reduce target affinity compared to the queried compound .
b) 2-[4-(4-Methoxyphenyl)Piperazin-1-yl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide
- Structure : 4-Methoxyphenyl-piperazine and benzothiazole-linked acetamide.
- Key Differences : Methoxy group at the 4-position (vs. 3-position in the target compound) and benzothiazole instead of thiazole.
c) N-(4-Fluorophenyl)-2-[4-(4-Fluorophenyl)Piperazin-1-yl]Acetamide
- Structure : Dual 4-fluorophenyl groups on both the acetamide and piperazine.
- Key Differences : Lacks the thiazole ring and 3-methoxyphenyl group.
- Pharmacological Impact : Dual fluorophenyl groups enhance lipophilicity, possibly improving blood-brain barrier penetration but increasing metabolic instability .
Functional Group Modifications and Pharmacokinetic Effects
- Oxalate Counterion : The target compound’s oxalate salt improves aqueous solubility (>10 mg/mL) compared to freebase analogues, which often require Cremophor®-based formulations (e.g., PTX in ) .
Pharmacodynamic and Kinetic Profiles
- Target Compound : The 3-methoxyphenyl group may reduce first-pass metabolism compared to 4-substituted analogues, while the thiazole-fluorophenyl enhances target binding (e.g., serotonin or dopamine receptors) .
- Compound (PTX Analog) : Piperazine derivatives with bulky substituents (e.g., bromophenyl) show prolonged half-lives (t₁/₂: 8.5 h) but lower oral bioavailability (15%) due to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
